3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione
Overview
Description
3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione is a complex organic compound that features both benzothiazole and thiazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione typically involves the reaction of substituted 2-amino-benzothiazole intermediates with variously substituted cycloalkyl carboxylic acids under amide coupling conditions. One common method utilizes 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. Techniques such as microwave irradiation and one-pot multicomponent reactions may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The compound can participate in substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazoline-3-one: Another benzothiazole derivative with similar structural features.
3-Ethoxy-1,2-benzothiazole-1,1-dioxide: A related compound with an ethoxy group instead of the thiazolidine ring.
Uniqueness
3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione is unique due to the presence of both benzothiazole and thiazolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions and applications compared to simpler benzothiazole derivatives.
Properties
IUPAC Name |
3-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S2/c16-10-7-20-12(17)15(10)6-5-13-11-8-3-1-2-4-9(8)21(18,19)14-11/h1-4H,5-7H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQNJEJMTYPINO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCN=C2C3=CC=CC=C3S(=O)(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136279 | |
Record name | 2,4-Thiazolidinedione, 3-[2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510737-48-1 | |
Record name | 2,4-Thiazolidinedione, 3-[2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510737-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Thiazolidinedione, 3-[2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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